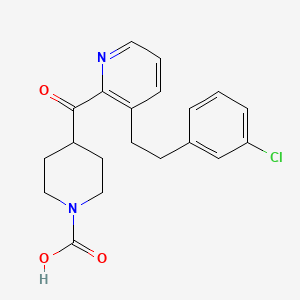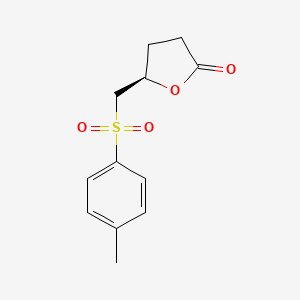![molecular formula C11H14F2O B13402742 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride CAS No. 96962-78-6](/img/structure/B13402742.png)
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorotricyclo[3311~3,7~]decane-1-carbonyl fluoride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride typically involves multiple steps, starting from simpler precursors. One common method involves the fluorination of tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine gas . The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclic compounds.
Scientific Research Applications
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride involves its interaction with specific molecular targets. The fluorine atom can form strong bonds with various substrates, influencing the reactivity and stability of the compound. The tricyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride: Similar structure but lacks the fluorine atom.
1-Fluorotricyclo[3.3.1.1~3,7~]decane: Similar structure but without the carbonyl fluoride group.
Uniqueness
3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride is unique due to the presence of both the fluorine atom and the carbonyl fluoride group, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
96962-78-6 |
|---|---|
Molecular Formula |
C11H14F2O |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
3-fluoroadamantane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H14F2O/c12-9(14)10-2-7-1-8(3-10)5-11(13,4-7)6-10/h7-8H,1-6H2 |
InChI Key |
XMILERYZFDVABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
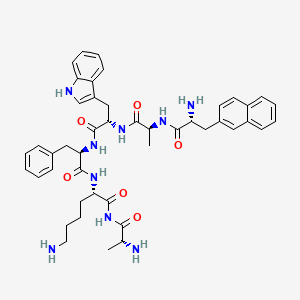
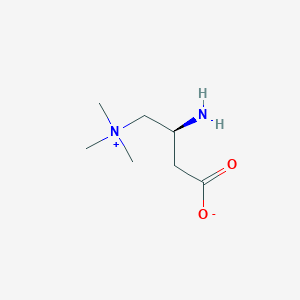
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)
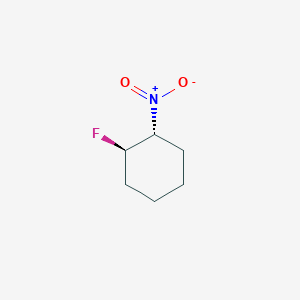
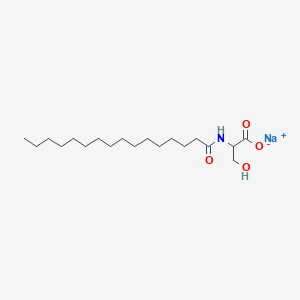

![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
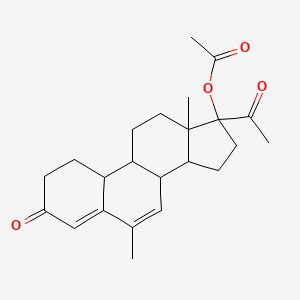
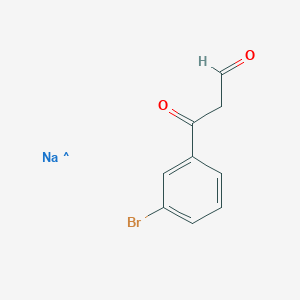
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
